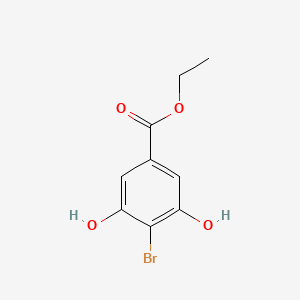
4-bromo-3,5-dihydroxybenzoate d'éthyle
Vue d'ensemble
Description
Ethyl 4-bromo-3,5-dihydroxybenzoate is a useful research compound. Its molecular formula is C9H9BrO4 and its molecular weight is 261.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-bromo-3,5-dihydroxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-bromo-3,5-dihydroxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche pharmaceutique
Le 4-bromo-3,5-dihydroxybenzoate d'éthyle est un bloc de construction précieux dans la synthèse de composés pharmaceutiques innovants . Ses caractéristiques structurelles uniques peuvent être exploitées pour développer des thérapies ciblées, traitant un large éventail de problèmes de santé et améliorant les résultats pour les patients .
Synthèse de composés fonctionnalisés
Ce composé est hautement fonctionnalisé, ce qui en fait un réactif utile dans la synthèse d'autres molécules complexes . Ses groupes brome et hydroxyle peuvent participer à diverses réactions chimiques, permettant la création d'un large éventail de composés fonctionnalisés .
Développement de thérapies ciblées
La présence de multiples groupes fonctionnels dans le this compound permet le développement de thérapies ciblées . Ces thérapies peuvent être conçues pour interagir avec des cibles biologiques spécifiques, conduisant potentiellement à des traitements plus efficaces avec moins d'effets secondaires .
Mécanisme D'action
Target of Action
It is known that brominated benzoates can interact with various biological targets due to their electron-withdrawing substituents .
Mode of Action
Ethyl 4-bromo-3,5-dihydroxybenzoate, being an ester with electron-withdrawing substituents, can undergo reduction reactions . For instance, it can react with potassium diisobutyl-t-butoxyaluminum hydride (PDBBA) at 0°C to yield aldehydes . This suggests that Ethyl 4-bromo-3,5-dihydroxybenzoate can interact with its targets through redox reactions, leading to changes in the targets’ chemical states.
Biochemical Pathways
Brominated benzoates are known to participate in various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can potentially affect various biochemical pathways, leading to downstream effects.
Action Environment
The action, efficacy, and stability of Ethyl 4-bromo-3,5-dihydroxybenzoate can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by temperature, as evidenced by its reduction with PDBBA at 0°C . Additionally, the compound’s stability and efficacy could potentially be influenced by factors such as pH and the presence of other chemical species in the environment.
Propriétés
IUPAC Name |
ethyl 4-bromo-3,5-dihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4/c1-2-14-9(13)5-3-6(11)8(10)7(12)4-5/h3-4,11-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJKJGZYGTUKKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)O)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801254844 | |
| Record name | 4-Bromo-3,5-dihydroxybenzoic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801254844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350035-53-9 | |
| Record name | 4-Bromo-3,5-dihydroxybenzoic acid ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=350035-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3,5-dihydroxybenzoic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801254844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-7-methylbenzo[d]thiazole](/img/structure/B1465909.png)






![2-[(4-Methoxyphenyl)methoxy]aniline hydrochloride](/img/structure/B1465919.png)




